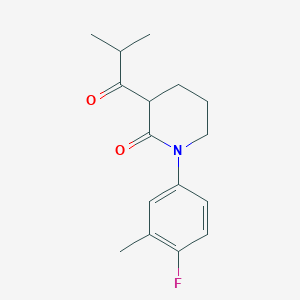
1-(4-Fluoro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluoro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a useful research compound. Its molecular formula is C16H20FNO2 and its molecular weight is 277.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Fluoro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one, also known as a synthetic cathinone, is a compound of significant interest in pharmacological research due to its stimulant properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and safety profile.
Chemical Structure and Properties
The molecular formula of this compound is C17H24FNO with a molecular weight of approximately 277.377 g/mol. The compound features a piperidine ring substituted with a fluorinated phenyl group and a 2-methylpropanoyl moiety, which contributes to its unique biological properties.
Research indicates that compounds similar to this compound often act as monoamine reuptake inhibitors, particularly targeting the dopamine and norepinephrine transporters. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.
Key Findings:
- Dopamine Reuptake Inhibition : Studies have shown that the compound exhibits potent inhibition of dopamine reuptake, which is linked to its stimulant effects .
- Norepinephrine Modulation : The compound also affects norepinephrine levels, contributing to increased alertness and energy .
Stimulant Properties
This compound has been characterized as a stimulant with effects similar to those of amphetamines. Users report enhanced mood, increased energy, and heightened focus.
Toxicological Profile
While the stimulant effects are notable, there are significant concerns regarding the safety profile of this compound. Reports indicate potential for abuse and dependence, similar to other synthetic cathinones.
| Parameter | Observation |
|---|---|
| Stimulant Effects | Increased energy, euphoria |
| Potential Risks | Abuse potential, cardiovascular issues |
| Toxicity Reports | Adverse reactions including anxiety and paranoia |
Case Studies
Several case studies have documented the effects of this compound in users:
- Case Study 1 : A young adult presented with severe agitation and tachycardia after consumption. Toxicology screening confirmed the presence of synthetic cathinones.
- Case Study 2 : An individual reported prolonged wakefulness and paranoia after using the substance over several days. Withdrawal symptoms included depression and fatigue.
These cases highlight the need for further research into the long-term effects and potential therapeutic uses of this compound.
Therapeutic Applications
Despite its potential for abuse, there is ongoing research into the therapeutic applications of related compounds, particularly in treating conditions like ADHD or depression. However, rigorous clinical trials are necessary to establish safety and efficacy.
Properties
Molecular Formula |
C16H20FNO2 |
|---|---|
Molecular Weight |
277.33 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C16H20FNO2/c1-10(2)15(19)13-5-4-8-18(16(13)20)12-6-7-14(17)11(3)9-12/h6-7,9-10,13H,4-5,8H2,1-3H3 |
InChI Key |
OMOLTKPNBFKIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC(C2=O)C(=O)C(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















